molecular formula C7H6OS B8746104 1-(Thiophen-3-yl)prop-2-en-1-one CAS No. 357405-57-3

1-(Thiophen-3-yl)prop-2-en-1-one

Cat. No.: B8746104
CAS No.: 357405-57-3
M. Wt: 138.19 g/mol
InChI Key: WNCFOCZPFPWLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a propenone group attached to the thiophene ring. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of thiophene-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro groups.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

1-(Thiophen-3-yl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new pharmaceuticals.

    Medicine: Research has shown its potential in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(Thiophen-3-yl)prop-2-en-1-one can be compared with other thiophene derivatives:

    Thiophene-2-carbaldehyde: Similar in structure but lacks the propenone group, resulting in different reactivity and applications.

    Thiophene-3-carboxylic acid: Contains a carboxyl group instead of a propenone group, leading to distinct chemical properties and uses.

    2-Acetylthiophene: Another thiophene derivative with an acetyl group, used in different synthetic and industrial applications.

Uniqueness: this compound is unique due to its propenone group, which imparts specific reactivity and allows for diverse chemical transformations. Its combination of thiophene and propenone functionalities makes it a versatile compound in various research and industrial fields.

Properties

CAS No.

357405-57-3

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

1-thiophen-3-ylprop-2-en-1-one

InChI

InChI=1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h2-5H,1H2

InChI Key

WNCFOCZPFPWLPA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from step (a) (2.074 g, 12.1 mmol) was dissolved in anhydrous tetrahydrofuran (30 ml) and the solution cooled to −10° C. Vinyl magnesium bromide (1M, 14.5 ml, 14.5 mmol) was added dropwise, keeping the temperature below 0° C. The resultant solution was stirred at 0° C. for 2.5 h, then allowed to warm to room temperature. The reaction mixture was slowly poured into aqueous 2M hydrochloric acid (200 ml) and ice. Extracted with ethyl acetate (3×70 ml) and the combined extracts were washed with water (2×30 ml) and brine (20 ml), dried (magnesium sulphate) and evaporated in vacuo to give the title compound (1.288 g, 77%).
Quantity
2.074 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.